2-Methoxy-3-buten-1-OL

説明

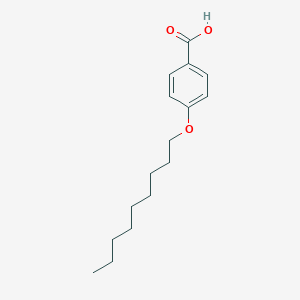

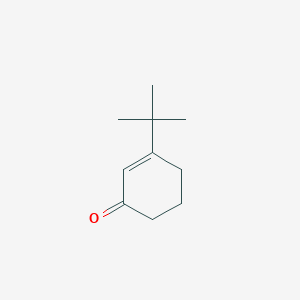

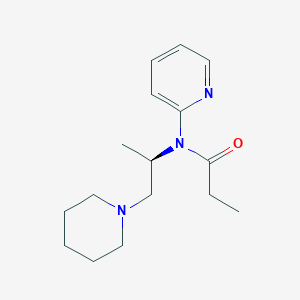

“2-Methoxy-3-buten-1-OL” is a chemical compound with the molecular formula C5H10O . It is also known as 3-Methoxy-1-butene .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the decomposition of 3-methyl-2-butenol and 3-methyl-3-butenol at two different temperatures (300 and 550 K) has been investigated using ab initio molecular orbital theory . Another study discussed the synthesis of 3-Buten-1-ol .Molecular Structure Analysis

The molecular structure of “2-Methoxy-3-buten-1-OL” consists of 5 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The average mass is 86.132 Da and the monoisotopic mass is 86.073166 Da .Chemical Reactions Analysis

The reactivity of unsaturated alcohols, such as 3-methyl-2-butenol, has been studied in the context of their decomposition reactions . The study found that the Gibbs free energy differences between the transition and ground state structures increase from compound 1 to compound 3 .科学的研究の応用

Chemical Reactivity and Stereochemistry

A study by Kahn and Hehre (1987) on the conformational energy profiles and electrophilic reactivities of chiral allylic alcohols, including 2-methoxy-3-buten-1-ol, found that the equilibrium conformation of these compounds is primarily influenced by minimization of oxygen lone pair-π bond repulsion, rather than intramolecular hydrogen bonding. This insight aids in understanding the stereochemistry in electrophilic addition reactions involving compounds like 2-methoxy-3-buten-1-ol (Kahn & Hehre, 1987).

Asymmetric Cyclopropanation

Østergaard, Jensen, and Tanner (2001) explored the use of 2-methoxy-3-buten-1-ol derivatives in the copper-catalyzed asymmetric cyclopropanation of trisubstituted alkenes. This study highlights the potential of using 2-methoxy-3-buten-1-ol in synthesizing important organic compounds with specific stereochemical configurations (Østergaard, Jensen, & Tanner, 2001).

Solvolysis Reactions

The work of Jia et al. (2002) on the solvolysis reactions of 2-methoxy-2-phenyl-3-butene in water/acetonitrile mixtures provides insights into the reactivity of similar compounds under acid-catalyzed conditions. This research is valuable for understanding the chemical behavior of 2-methoxy-3-buten-1-ol in various solvent systems (Jia, Ottosson, Zeng, & Thibblin, 2002).

Epoxidation Processes

Wróblewska, Ławro, and Milchert (2008) studied the epoxidation of 2-buten-1-ol over titanium silicalite TS-1 catalyst, highlighting the importance of process parameters. While this study focuses on a closely related compound, it provides valuable context for potential applications of 2-methoxy-3-buten-1-ol in chemical synthesis (Wróblewska, Ławro, & Milchert, 2008).

Decomposition Reactions

Hasanzadeh et al. (2015) investigated the decomposition of compounds like 3-buten-1-ol, providing insights into the thermodynamics and kinetics relevant to 2-methoxy-3-buten-1-ol. Their findings on the correlations between hardness, electrostatic interactions, and thermodynamic parameters offer a deeper understanding of the decomposition behaviors of similar compounds (Hasanzadeh, Nori-Shargh, Kayı, & Rezaei Javid, 2015).

Safety and Hazards

The safety data sheet for a similar compound, trans-4-Methoxy-3-buten-2-one, indicates that it is a combustible liquid. It advises keeping away from heat, sparks, open flames, and hot surfaces . Another safety data sheet for 3-Buten-1-ol suggests that it is flammable, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

2-methoxybut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-5(4-6)7-2/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSWWBPJNKCKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370604 | |

| Record name | 2-METHOXY-3-BUTEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-buten-1-OL | |

CAS RN |

18231-00-0 | |

| Record name | 2-METHOXY-3-BUTEN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)

![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B101753.png)